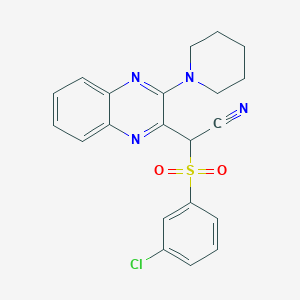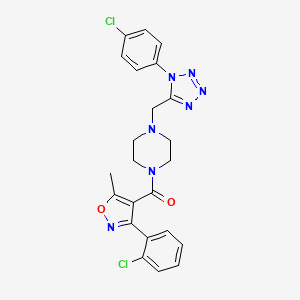
(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the piperazine ring might undergo reactions with electrophiles, while the isoxazole ring might participate in cycloaddition reactions .Aplicaciones Científicas De Investigación
Molecular Interaction and Receptor Binding
Research on similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has focused on molecular interactions with specific receptors like the CB1 cannabinoid receptor. Conformational analyses and the development of unified pharmacophore models for CB1 receptor ligands indicate that these compounds can bind to receptors in a manner similar to cannabinoid agonists, suggesting their relevance in understanding receptor-ligand interactions and the design of receptor antagonists or inverse agonists (Shim et al., 2002).
Antimicrobial and Anticancer Studies
Compounds with structural features similar to the query molecule have been synthesized and tested for antimicrobial and anticancer activities. For instance, derivatives such as 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone have been evaluated for in vitro anticancer activity against human breast cancer cell lines, demonstrating the potential of these compounds in anticancer research (Mallikarjuna et al., 2014). Additionally, antimicrobial activity studies have identified compounds with promising activity against bacteria and fungi, highlighting their potential in addressing microbial resistance (Patel et al., 2011).
Structural Characterization and Analysis
The synthesis and structural characterization of novel pyrazole carboxamide derivatives, which share structural similarities with the query compound, provide insights into the chemical and physical properties of such molecules. X-ray crystal analysis has confirmed the structures of these compounds, aiding in the understanding of their chemical behavior and potential applications in drug design (Hong-Shui Lv et al., 2013).
Drug Design and Synthesis
The research on structurally related compounds encompasses the design and synthesis of molecules with potential therapeutic applications. Studies have focused on creating molecules with specific properties, such as T-type calcium channel blockers, which have shown promise in relieving nociceptive and inflammatory pain as well as in analgesic applications in neuropathic pain models (Noh et al., 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N7O2/c1-15-21(22(27-34-15)18-4-2-3-5-19(18)25)23(33)31-12-10-30(11-13-31)14-20-26-28-29-32(20)17-8-6-16(24)7-9-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROZMHBLMWOFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)CC4=NN=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

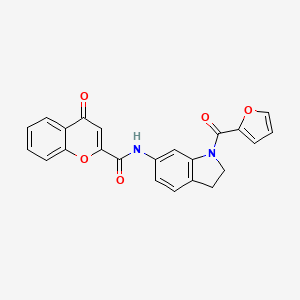
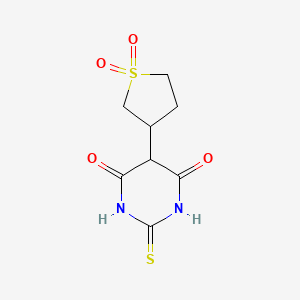
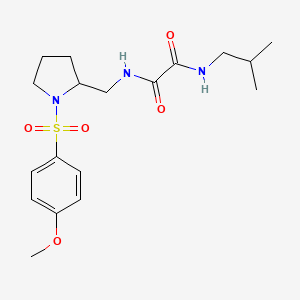
![8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2773470.png)
![(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773471.png)

![Methyl 6-chloro-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2773477.png)
![2-(4-chlorophenoxy)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2773479.png)
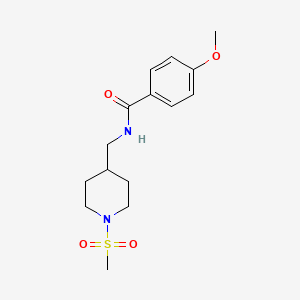
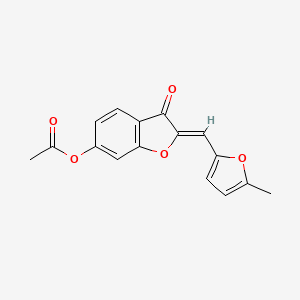
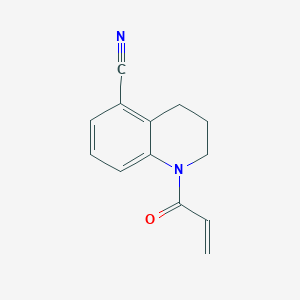
![7-(4-chlorophenyl)-8-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2773485.png)

